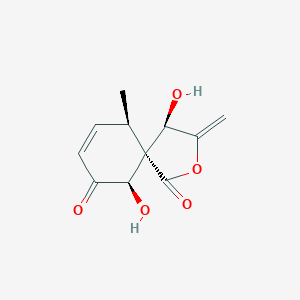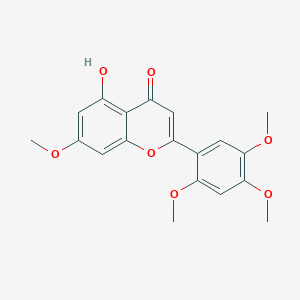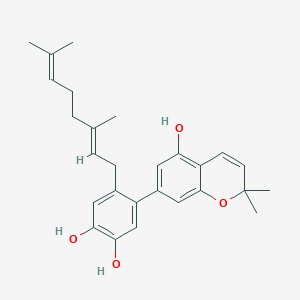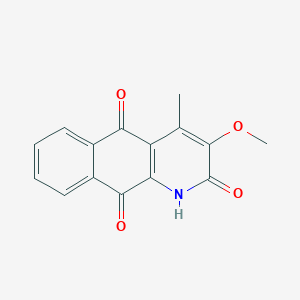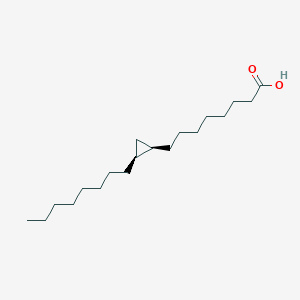
cis-8-(2-Octylcyclopropyl) octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
cis-8-(2-Octylcyclopropyl) octanoic acid is a natural product found in Dimocarpus longan with data available.
Scientific Research Applications
Cognitive Enhancement Potential
A study by Nagata et al. (2005) explored the potential of DCP-LA, a linoleic acid derivative with cyclopropane rings, as a cognitive enhancer. This compound facilitated hippocampal synaptic transmission, stimulating glutamate release and showing potential as a treatment for memory deficits in animal models treated with amyloid-β peptide and scopolamine (Nagata et al., 2005).
Antidementia Drug Potential
Nishizaki et al. (2014) evaluated DCP-LA as a novel anti-dementia drug. The study found that it activates protein kinase C-e and enhances the activity of presynaptic a7 acetylcholine receptors, potentially improving learning and memory impairments in animal models (Nishizaki et al., 2014).
Membrane Fusion Research
Glaser and Kosower (1986) studied a membrane-mobility agent, A2C, containing cis-8-(2-Octylcyclopropyl) octanoate, to promote fusion of rat erythrocytes. Their research suggested the potential of this compound in understanding membrane fusion processes (Glaser & Kosower, 1986).
Potential in Treatment of Age-Related Cognitive Deterioration
Kanno et al. (2012) investigated racemic and diastereomeric forms of DCP-LA for their potential to improve age-related learning and memory deterioration. Their findings suggest the utility of these compounds in treating cognitive decline associated with aging (Kanno et al., 2012).
properties
Product Name |
cis-8-(2-Octylcyclopropyl) octanoic acid |
|---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
8-[(1R,2S)-2-octylcyclopropyl]octanoic acid |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m0/s1 |
InChI Key |
PDXZQLDUVAKMBQ-ZWKOTPCHSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)O |
SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)O |
synonyms |
9,10-methyleneoctadecanoic acid cis-9,10-methyleneoctadecanoic acid dihydrosterculic acid dihydrosterculic acid, (cis)-isomer dihydrosterculic acid, (trans)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






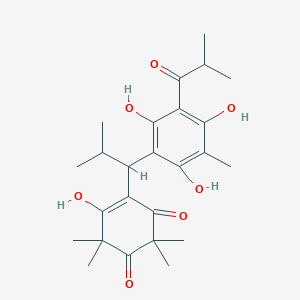
![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-6-oxocyclohex-1-en-1-yl]-2,6-dimethyloct-2-enamide](/img/structure/B1249975.png)
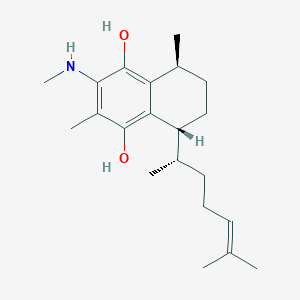

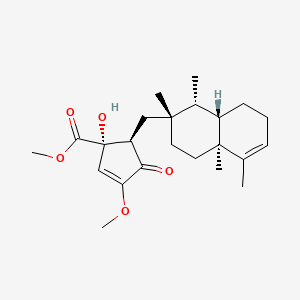
![(3R)-6-[5-[5-[(2R,4aS,7R,9aR)-7-bromo-2,6,6,9a-tetramethyl-3,4,4a,7,8,9-hexahydropyrano[3,2-b]oxepin-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2-methylheptane-2,3,6-triol](/img/structure/B1249982.png)
